molecular formula C38H60BF4FeP2Rh- B14788832 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate

1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B14788832
M. Wt: 824.4 g/mol
InChI Key: UKUJMTBLXJURSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate: is a chiral catalyst widely used in asymmetric synthesis. This compound is known for its high efficiency and selectivity in various catalytic reactions, making it a valuable tool in both academic research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the chiral ligand 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene and cyclooctadiene. The reaction is carried out under inert conditions, often using solvents like methylene chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions can produce reduced rhodium species .

Scientific Research Applications

Chemistry: In chemistry, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in hydrogenation reactions, where it helps produce enantiomerically pure compounds .

Biology: The compound’s applications in biology include its use in the synthesis of biologically active molecules. Its ability to catalyze enantioselective reactions makes it valuable in the production of pharmaceuticals and other bioactive compounds .

Medicine: In medicine, this compound is used in the synthesis of chiral drugs. Its high selectivity and efficiency in catalytic reactions make it an essential tool in the pharmaceutical industry .

Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials. Its role as a chiral catalyst helps in the manufacture of high-value products with specific stereochemistry .

Mechanism of Action

The mechanism of action of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the chiral ligand and cyclooctadiene. This coordination creates a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound acts by stabilizing transition states and intermediates, leading to high selectivity and efficiency .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in catalytic reactions. The specific chiral environment created by the (2S,5S)-2,5-di-i-propylphospholano ligand enhances its performance in asymmetric synthesis, making it a preferred choice for many applications .

Properties

Molecular Formula

C38H60BF4FeP2Rh-

Molecular Weight

824.4 g/mol

InChI

InChI=1S/2C15H24P.C8H12.BF4.Fe.Rh/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;

InChI Key

UKUJMTBLXJURSB-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.C1CC=CCCC=C1.[Fe].[Rh]

Origin of Product

United States

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